molecular formula C17H20N2O5S B4447129 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No.: B4447129
M. Wt: 364.4 g/mol
InChI Key: HWYHSZQQCDSTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein called Epithelial Sodium Channel (ENaC), which plays a crucial role in regulating sodium transport in various tissues.

Mechanism of Action

ESI-09 exerts its inhibitory effect on 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide by binding to a specific site on the protein, known as the extracellular domain. This binding prevents the channel from opening and allowing sodium ions to pass through, thus reducing the overall activity of the channel. This, in turn, reduces the amount of sodium reabsorbed by the airway epithelial cells, leading to increased hydration of the ASL and improved mucociliary clearance.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects, including inhibition of this compound activity, increased hydration of the ASL, and improved mucociliary clearance. These effects have been demonstrated in both in vitro and in vivo studies, suggesting that ESI-09 has the potential to be an effective therapeutic agent for CF and other respiratory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of ESI-09 is its specificity for 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, which reduces the risk of off-target effects. Additionally, ESI-09 has been shown to be effective in reducing this compound activity at low concentrations, making it a potentially cost-effective therapeutic agent. However, one of the limitations of ESI-09 is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for ESI-09 in humans.

Future Directions

There are several potential future directions for research on ESI-09. One area of interest is the development of more potent and selective 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide inhibitors, which may have greater therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of ESI-09 in humans, particularly in the context of CF and other respiratory diseases. Finally, there is a need for more research on the underlying mechanisms of this compound regulation, which may lead to the development of new therapeutic targets for respiratory diseases.

Scientific Research Applications

ESI-09 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF) and other respiratory diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the accumulation of thick, sticky mucus that can cause severe respiratory problems. 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is known to play a crucial role in regulating sodium transport in the airways, and its overactivity has been implicated in the pathogenesis of CF. ESI-09 has been shown to inhibit this compound activity and reduce airway surface liquid (ASL) dehydration, making it a promising therapeutic agent for CF and other respiratory diseases.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-24-13-7-5-12(6-8-13)19-25(21,22)14-9-10-16(23-3)15(11-14)17(20)18-2/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYHSZQQCDSTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Reactant of Route 3
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.